2-Chloroquinoxalino[2,3-c]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroquinoxalino[2,3-c]cinnoline is a heterocyclic compound that belongs to the class of polyaza heterocycles It is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxalino[2,3-c]cinnoline typically involves the halogenation of quinoxalino[2,3-c]cinnoline. One common method includes the reaction of quinoxalino[2,3-c]cinnoline with hydrogen chloride or phosphorus trichloride in chloroform solution. This reaction yields a highly insoluble, deep blue adduct, which, upon treatment with aqueous sodium hydroxide, produces 10-chloroquinoxalino[2,3-c]cinnoline in high overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoxalino[2,3-c]cinnoline undergoes various chemical reactions, including:
Halogenation: The compound can be further halogenated to produce derivatives such as 10-bromoquinoxalino[2,3-c]cinnoline.
Nucleophilic Substitution: It readily undergoes methoxydechlorination when treated with sodium methoxide.
Common Reagents and Conditions
Hydrogen Chloride: Used in the halogenation process to introduce chlorine atoms.
Sodium Methoxide: Employed in nucleophilic substitution reactions to replace chlorine atoms with methoxy groups.
Major Products Formed
10-Chloroquinoxalino[2,3-c]cinnoline: Formed from the halogenation of quinoxalino[2,3-c]cinnoline.
Methoxy-substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloroquinoxalino[2,3-c]cinnoline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloroquinoxalino[2,3-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and halogenation reactions, which can modify its chemical structure and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
2-Chloroquinoxalino[2,3-c]cinnoline can be compared with other similar compounds, such as:
Quinoxalino[2,3-c]cinnoline: The parent compound from which this compound is derived.
10-Bromoquinoxalino[2,3-c]cinnoline: A halogenated derivative with similar chemical properties.
9,10-Dichloroquinoxalino[2,3-c]cinnoline: Another chlorinated derivative that undergoes nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific halogenation pattern and reactivity, which distinguishes it from other related compounds.
Properties
CAS No. |
75608-90-1 |
---|---|
Molecular Formula |
C14H7ClN4 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-chlorocinnolino[4,3-b]quinoxaline |
InChI |
InChI=1S/C14H7ClN4/c15-8-5-6-10-9(7-8)13-14(19-18-10)17-12-4-2-1-3-11(12)16-13/h1-7H |
InChI Key |
ARXGYNNGULSZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.